Cefotiam hexetil hydrochloride
Overview
Description
Cefotiam hexetil hydrochloride is a prodrug form of the cephalosporin antibiotic cefotiam. It is a second-generation cephalosporin with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. As a beta-lactam antibiotic, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins .
Preparation Methods
The preparation of cefotiam hexetil hydrochloride involves several steps:
Synthesis of Cefotiam Salt: Cefotiam an acetate is reacted to prepare cefotiam salt.
Formation of Cefotiam Hexetil: The cefotiam salt is then reacted with carbonic acid-1-iodine ethyl ester cyclohexyl in the presence of potassium carbonate to form cefotiam hexetil.
Crystallization and Purification: The obtained cefotiam hexetil is crystallized and purified to produce this compound
This method is advantageous for industrial production due to its simplicity and high yield, with the final product having high purity and low impurity levels .
Chemical Reactions Analysis
Cefotiam hexetil hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Upon oral administration, this compound is hydrolyzed to cefotiam, which is then absorbed in the intestinal mucosa.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are not extensively documented.
Substitution Reactions: This compound can participate in substitution reactions, particularly involving its thiazole and tetrazole rings.
Scientific Research Applications
Cefotiam hexetil hydrochloride has several scientific research applications:
Antibacterial Research: It is used to study the antibacterial activity against various Gram-positive and Gram-negative bacteria.
Pharmacokinetics and Pharmacodynamics: Research on its absorption, distribution, metabolism, and excretion helps in understanding its efficacy and safety.
Drug Development: As a prodrug, it is used in the development of new cephalosporin antibiotics with improved pharmacological properties.
Mechanism of Action
Cefotiam hexetil hydrochloride exerts its effects by inhibiting the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis. This inhibition occurs through its affinity for penicillin-binding proteins, which are essential for bacterial cell wall integrity . The compound is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .
Comparison with Similar Compounds
Cefotiam hexetil hydrochloride is compared with other cephalosporin antibiotics such as:
Cefotaxime: Another third-generation cephalosporin with similar broad-spectrum activity but different pharmacokinetic properties.
Ceftriaxone: Known for its long half-life and once-daily dosing, making it convenient for clinical use.
Cefuroxime: A second-generation cephalosporin with a slightly narrower spectrum of activity compared to cefotiam
This compound is unique due to its prodrug nature, which allows for oral administration and rapid hydrolysis to the active form, cefotiam .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSANQNELHESQJ-LWBICVDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Cl2N9O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95789-30-3 | |
Record name | Cefotiam hexetil hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095789303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-,1-(((cyclohexyloxy) carbonyl)oxy)ethyl ester, dihydrochloride, (6R-(6-alpha,7-beta))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM HEXETIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1X7E8CLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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